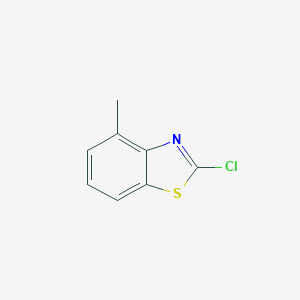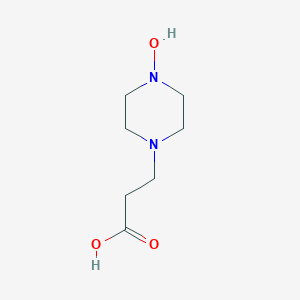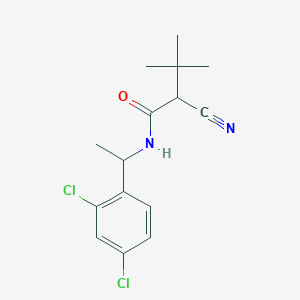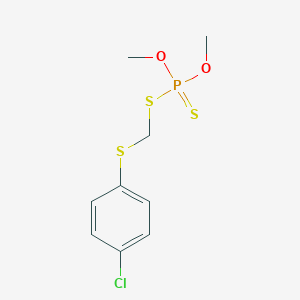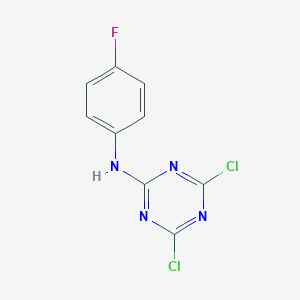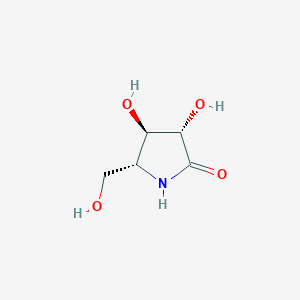
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one, also known as DHP, is a naturally occurring compound found in various foods such as soybeans, potatoes, and green tea. It has gained attention in recent years due to its potential therapeutic applications in various fields of research.
作用機序
The mechanism of action of (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis. (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation. Additionally, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to modulate the expression of various genes involved in apoptosis, inflammation, and oxidative stress.
生化学的および生理学的効果
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes. Additionally, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to induce apoptosis and cell cycle arrest in cancer cells, which can inhibit tumor growth and proliferation.
実験室実験の利点と制限
One of the advantages of using (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one is also relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one of the limitations of using (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one research, including the development of novel synthesis methods, the investigation of its potential therapeutic applications in other fields of research, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one in vivo and to investigate its potential side effects. Overall, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has shown promising potential as a therapeutic agent in various fields of research, and further studies are needed to fully explore its potential.
合成法
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one can be synthesized through various methods, including the enzymatic conversion of L-aspartic acid, chemical synthesis, and microbial fermentation. The enzymatic conversion of L-aspartic acid is the most commonly used method for (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one production, and it involves the use of L-aspartate oxidase, which converts L-aspartic acid to iminoaspartate. Iminoaspartate is then hydrolyzed to (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one by the action of iminoaspartate hydrolase.
科学的研究の応用
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and diabetes. In cancer research, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disease research, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In diabetes research, (3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one has been shown to improve glucose metabolism and insulin sensitivity.
特性
CAS番号 |
139877-36-4 |
|---|---|
製品名 |
(3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one |
分子式 |
C5H9NO4 |
分子量 |
147.13 g/mol |
IUPAC名 |
(3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H9NO4/c7-1-2-3(8)4(9)5(10)6-2/h2-4,7-9H,1H2,(H,6,10)/t2-,3-,4+/m1/s1 |
InChIキー |
FGEPCGBJOAXDQD-JJYYJPOSSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H](C(=O)N1)O)O)O |
SMILES |
C(C1C(C(C(=O)N1)O)O)O |
正規SMILES |
C(C1C(C(C(=O)N1)O)O)O |
同義語 |
2-Pyrrolidinone, 3,4-dihydroxy-5-(hydroxymethyl)-, (3S,4R,5R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




